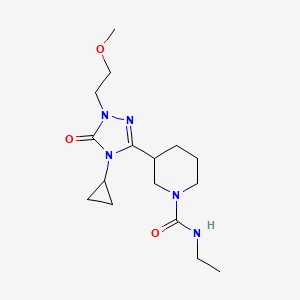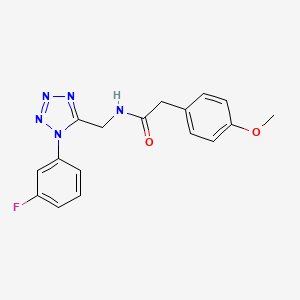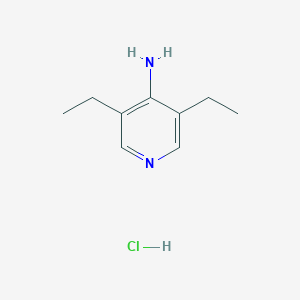![molecular formula C23H30N4O4S B2677165 methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898459-56-8](/img/structure/B2677165.png)
methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . The molecule also contains a benzoate group, a diethylamino group, and a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. Unfortunately, without specific data or an experimental study, it’s challenging to provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might be inferred from its structural features, but without specific experimental data, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
Herbicide Development : A study by Tamaru et al. (1997) focused on modifying a prototype compound similar in structure to the one , leading to the development of a novel herbicide. This included modifications to various moieties like the alkyl, ester, and pyrimidine components, aiming to enhance herbicidal activity against Barnyard grass in paddy rice (Tamaru et al., 1997).
Heterocyclic System Synthesis : Research by Toplak et al. (1999) utilized a related compound for the preparation of various heterocyclic systems, including pyrido and pyrimidinones. This study highlighted the versatility of such compounds in synthesizing diverse heterocyclic structures (Toplak et al., 1999).
Fused Pyrimidinones Synthesis : Another study by Selič & Stanovnik (1997) demonstrated the use of similar compounds in the synthesis of fused pyrimidinones, showcasing the compound's role in creating complex molecular architectures (Selič & Stanovnik, 1997).
Biological Activities
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds from a base structure akin to the one , which were then tested as COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticonvulsant Properties : The study by Kubicki et al. (2000) explored the crystal structures of anticonvulsant enaminones related to this compound, providing insights into their molecular interactions and potential therapeutic applications (Kubicki et al., 2000).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Research by Gangjee et al. (2009) synthesized analogues of the compound, which served as potent dual inhibitors, indicating potential as antitumor agents (Gangjee et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-4-26(5-2)13-14-27-19-8-6-7-18(19)21(25-23(27)30)32-15-20(28)24-17-11-9-16(10-12-17)22(29)31-3/h9-12H,4-8,13-15H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGZZHAOOWVHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B2677082.png)



![4-chloro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2677091.png)

![1-[1-(2,3,5,6-Tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]ethanone](/img/structure/B2677094.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2677095.png)

![2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B2677098.png)
![N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2677100.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2677102.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2677103.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2677104.png)